1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine
Descripción
1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine is a synthetic arylpiperazine derivative characterized by a piperazine core substituted with a 2-pyridinyl group at the N-1 position and a 3-(2,3,4-trimethoxyphenyl)acryloyl moiety at the N-4 position. Its molecular formula is C22H23N3O4, with an average molecular weight of 393.44 g/mol. The compound features a conjugated acryloyl linker, which enhances rigidity and may influence binding interactions with biological targets. This compound is of interest in medicinal chemistry for its structural similarity to bioactive arylpiperazines, particularly in antiviral and antibacterial contexts .
Propiedades
IUPAC Name |
(E)-1-(4-pyridin-2-ylpiperazin-1-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-26-17-9-7-16(20(27-2)21(17)28-3)8-10-19(25)24-14-12-23(13-15-24)18-6-4-5-11-22-18/h4-11H,12-15H2,1-3H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUGVQMKTCSLLH-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=N3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=N3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related arylpiperazine derivatives:
Table 1: Structural and Functional Comparison of Arylpiperazine Derivatives
Key Comparative Insights:
Substituent Positioning and Bioactivity The 2,3,4-trimethoxyphenyl group in the target compound distinguishes it from analogs with 3,4,5-trimethoxy () or single-methoxy substituents (). The 2,3,4 pattern may optimize π-π stacking or hydrogen bonding in hydrophobic pockets, as seen in antiviral arylpiperazines . viral enzymes) .
Linker Flexibility and Rigidity The acryloyl linker in the target compound provides rigidity compared to flexible chains in HBK derivatives (). This rigidity may improve binding specificity, as observed in delavirdine’s anti-HIV activity .
Electronic and Steric Effects
- Chlorine () and fluorine () substituents introduce distinct electronic profiles. Chlorine’s electron-withdrawing nature may enhance stability, while fluorine’s small size improves bioavailability.
- The pyridinyl group in the target compound and contrasts with phenyl or methoxyphenyl in other analogs. Pyridinyl’s nitrogen may engage in hydrogen bonding, critical for enzyme inhibition (e.g., HIV reverse transcriptase) .
However, its trimethoxyphenyl group may confer broader-spectrum activity compared to delavirdine’s indole moiety . Antibacterial arylpiperazines () highlight the scaffold’s versatility, though the target’s trimethoxy and pyridinyl groups may shift activity toward eukaryotic targets (e.g., viral or CNS receptors) .
Research Findings and Data
Antiviral Potential (Hypothetical)
- Structural analogs like delavirdine () and 6-aminoquinolones () demonstrate that arylpiperazines with pyridinyl or trimethoxyphenyl groups inhibit viral enzymes. The target compound’s combination of these groups may synergistically enhance binding to viral targets .
- Molecular docking studies (extrapolated from ) suggest that the 2,3,4-trimethoxy pattern could mimic natural substrates in viral polymerases, while the acryloyl linker stabilizes the compound in hydrophobic active sites.
Antibacterial Activity (Inferred)
- Cinnamyl-derived arylpiperazines () with MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli indicate that the target’s acryloyl group may retain antibacterial efficacy. However, the bulky trimethoxy group could reduce penetration in Gram-negative bacteria .
Pharmacokinetic Considerations
- Metabolic stability : Trimethoxy groups are prone to demethylation, but the 2,3,4 arrangement may slow enzymatic degradation compared to 3,4,5-trimethoxy derivatives () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
